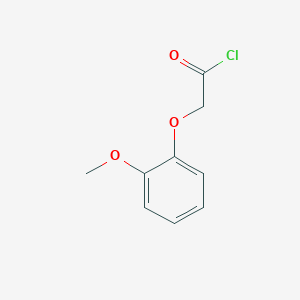

N-(4-Sec-butylphenyl)-3-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

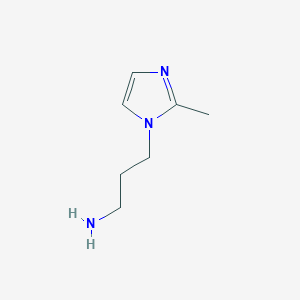

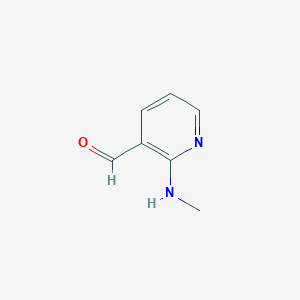

N-(4-Sec-butylphenyl)-3-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibitors for Breast Cancer Treatment

Research by Hartmann and Batzl (1986) delved into the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including compounds with a sec-butyl group, as inhibitors of estrogen biosynthesis. These compounds, including ones with sec-butyl groups, exhibited significant inhibition of human placental aromatase, surpassing that of aminoglutethimide, which is used for hormone-dependent breast cancer treatment. The findings suggest that some of these derivatives could be more effective in treating hormone-dependent human breast cancer due to their strong and selective inhibition of estrogen biosynthesis Hartmann & Batzl, 1986.

Tyrosinase and Melanin Inhibitors for Depigmentation

A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their potential as tyrosinase and melanin inhibitors. These compounds, including those with sec-butyl groups, showed promising in vitro and in vivo activity against mushroom tyrosinase, with minimal cytotoxicity. This suggests their potential application in developing depigmentation drugs with fewer side effects Raza et al., 2019.

Microbial Metabolism of N-methylcarbamate Insecticide

Suzuki and Takeda (1976) investigated the metabolism of o-sec-butylphenyl N-methylcarbamate (BPMC) by Aspergillus niger, identifying several metabolites. This study is significant for understanding the environmental fate and microbial degradation pathways of similar N-methylcarbamate insecticides, potentially informing strategies for mitigating their environmental impact Suzuki & Takeda, 1976.

Antifungal Activities of Butanamide Derivatives

Research on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides by Lee et al. (1999) explored their fungicidal activities against various pathogens. This study provides insights into the structure-activity relationships of butanamide derivatives, including those with sec-butyl groups, offering a potential pathway for the development of new antifungal agents Lee et al., 1999.

Enhanced Microspore Embryogenesis in Wheat

Soriano, Cistué, and Castillo (2008) evaluated the effect of n-butanol, sec-butanol, and tert-butanol on microspore embryogenesis in wheat. They found that n-butanol significantly improved embryo production, suggesting that similar alcohols, including sec-butanol, could have applications in agricultural biotechnology for enhancing plant breeding techniques Soriano, Cistué, & Castillo, 2008.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets to form new carbon-carbon bonds .

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, such as those involved in proteomics research .

Pharmacokinetics

The compound’s molecular weight (191275) and linear formula (C12H17NO) suggest that it may have certain bioavailability characteristics .

Result of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting potential applications in electronics .

Action Environment

Similar compounds have been used in the development of oleds, which suggests that factors such as temperature, humidity, and light exposure may influence their performance .

Properties

IUPAC Name |

N-(4-butan-2-ylphenyl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNERRDGMCUENRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391818 |

Source

|

| Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20331-29-7 |

Source

|

| Record name | N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)